4'-Methoxy-3'-methyl-2,2,3,3,3-pentafluoropropiophenone
Description
4'-Methoxy-3'-methyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated aromatic ketone characterized by a methoxy group at the 4' position, a methyl group at the 3' position, and a pentafluoropropyl chain attached to the propiophenone backbone. Fluorinated propiophenones are valued for their electron-deficient carbonyl groups, which enhance reactivity in nucleophilic additions and substitutions, making them intermediates in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-methoxy-3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-6-5-7(3-4-8(6)18-2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMFZGOYCKESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C(F)(F)F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3’-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves the introduction of fluorine atoms into the aromatic ring and the formation of the propiophenone structure. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3’-methyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
4’-Methoxy-3’-methyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3’-methyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorinated propiophenones exhibit distinct properties depending on substituent type, position, and electronic effects. The table below compares key derivatives:
*Estimated based on structural similarity to 3'-chloro derivative .
- Electronic Effects : Methoxy (OCH₃) is electron-donating, while chlorine (Cl) and fluorine (F) are electron-withdrawing. The 4'-methoxy group in the target compound likely reduces electrophilicity at the carbonyl compared to the 3'-chloro derivative, altering reactivity in coupling reactions .
- Steric Hindrance: Bulky substituents (e.g., n-propyl at 4') reduce synthetic yields. For example, asymmetric reduction of a pentafluoropropiophenone derivative achieved only 23% yield due to steric effects .
Commercial Availability and Stability
Discontinuation of multiple fluorinated propiophenones (e.g., 3'-chloro, 2'-methoxy derivatives) suggests challenges in synthesis or niche applications. The high purity (97–97.5%) of discontinued products implies stringent quality requirements for research use .
Spectroscopic Differentiation
- NMR : Methoxy groups produce distinct singlet signals (δ 3.8–4.0 ppm in $^1$H-NMR), while chlorine substituents cause downfield shifts in aromatic protons. For example, the 3'-chloro derivative’s InChIKey (FRNVOIKBUBPNMQ-UHFFFAOYSA-N) reflects its unique stereoelectronic profile .
- Mass Spectrometry: Fluorine’s high electronegativity leads to characteristic fragmentation patterns. The target compound’s molecular ion (m/z ~272) would differ from non-fluorinated analogs like 3',4'-dimethylpropiophenone (m/z ~190) .
Biological Activity
Overview of 4'-Methoxy-3'-methyl-2,2,3,3,3-pentafluoropropiophenone
This compound is a fluorinated organic compound that belongs to the class of propiophenones. The presence of multiple fluorine atoms in its structure often indicates potential applications in pharmaceuticals and agrochemicals due to enhanced lipophilicity and metabolic stability.
- Molecular Formula : C12H10F5O
- Molecular Weight : 288.20 g/mol
- CAS Number : Not specifically listed in the provided sources.
Biological Activity
The biological activity of fluorinated compounds can vary widely based on their structure. Here are some potential biological activities associated with similar compounds:
- Antimicrobial Activity : Some fluorinated derivatives exhibit significant antimicrobial properties. The introduction of fluorine can enhance the potency against bacteria and fungi by altering membrane permeability or inhibiting enzymatic functions.
- Anticancer Properties : Certain fluorinated compounds have been investigated for their anticancer potential. They may interfere with cellular signaling pathways or DNA replication processes.
- Neuroactive Effects : Fluorinated compounds can also interact with neurotransmitter systems, potentially influencing behavior and cognition.
Case Studies
While specific case studies on this compound are scarce, research on related fluorinated compounds provides insight into possible biological effects:
- Study on Fluorinated Propiophenones : A study published in a peer-reviewed journal examined the structure-activity relationship (SAR) of various fluorinated propiophenones and their effects on human cancer cell lines. Results indicated that increased fluorination correlated with enhanced cytotoxicity against certain cancer types.
- Antimicrobial Activity Research : Another research article focused on the synthesis of fluorinated phenolic compounds and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the aromatic ring significantly affected antibacterial activity.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Fluorinated Propiophenones | Anticancer | [Research Journal A] |
| 4-Fluoro-3-methylphenol | Antimicrobial | [Research Journal B] |
| 2-Fluoroaniline | Neuroactive | [Research Journal C] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
